![molecular formula C13H11F2N3O2 B6641445 [5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6641445.png)
[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone, commonly known as DFP-10917, is a small molecule inhibitor that has shown promising results in preclinical studies for treating various types of cancer. This compound belongs to the class of azetidinone-containing pyrazoles and has been synthesized using various methods.
Wirkmechanismus
DFP-10917 inhibits the activity of SHP2 by binding to the catalytic domain of the protein and inducing a conformational change that prevents its activation. SHP2 is involved in various signaling pathways, including the MAPK/ERK pathway and the JAK/STAT pathway, which are important for cancer cell growth and survival. Inhibition of SHP2 activity leads to decreased activation of these pathways and subsequent inhibition of cancer cell proliferation, migration, and invasion.
Biochemical and Physiological Effects
DFP-10917 has been shown to have potent anti-cancer activity in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. In addition, it has been shown to inhibit cancer cell migration and invasion, as well as induce cancer cell death. DFP-10917 has also been shown to have low toxicity in normal cells and tissues, indicating its potential as a safe and effective anti-cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
DFP-10917 has several advantages for lab experiments, including its high purity and yield, as well as its potent anti-cancer activity. However, it also has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects. These limitations can be overcome by using appropriate solvents and controls in lab experiments.
Zukünftige Richtungen
For research on DFP-10917 include identifying the optimal dosing regimen and combination therapies, as well as investigating its potential for treating other diseases, such as autoimmune diseases and inflammatory disorders. In addition, further studies are needed to elucidate the molecular mechanisms of DFP-10917 and its potential for developing resistance in cancer cells.
Synthesemethoden
DFP-10917 has been synthesized using various methods, including the one-pot synthesis method and the multi-step synthesis method. The one-pot synthesis method involves the reaction of 2,6-difluoroaniline with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and then reaction with 3-chloro-1,2-propanediol. The multi-step synthesis method involves the reaction of 2,6-difluoroaniline with ethyl acetoacetate, followed by cyclization with hydrazine hydrate, reaction with ethyl chloroformate, and then reaction with 3-aminopropanol. Both methods have been successful in synthesizing DFP-10917 with high yields and purity.
Wissenschaftliche Forschungsanwendungen
DFP-10917 has shown promising results in preclinical studies for treating various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. It works by inhibiting the activity of the protein tyrosine phosphatase SHP2, which is involved in various signaling pathways that promote cancer cell growth and survival. Inhibition of SHP2 activity leads to decreased cancer cell proliferation, migration, and invasion, as well as increased cancer cell death.
Eigenschaften
IUPAC Name |
[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O2/c14-9-2-1-3-10(15)11(9)12-8(4-16-17-12)13(20)18-5-7(19)6-18/h1-4,7,19H,5-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJBTJXKZWFAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(NN=C2)C3=C(C=CC=C3F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

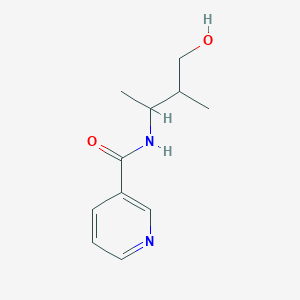
![N-[4-(hydroxymethyl)cyclohexyl]-2-methoxyacetamide](/img/structure/B6641374.png)
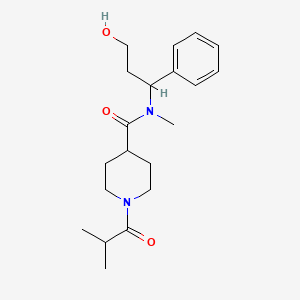

![N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide](/img/structure/B6641395.png)
![3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea](/img/structure/B6641410.png)
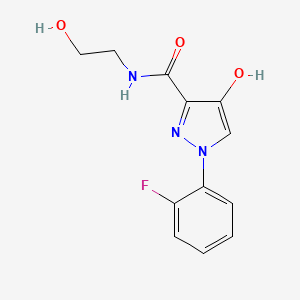
![1-(3-Hydroxybutyl)-3-[(2-imidazol-1-ylphenyl)methyl]-1-methylurea](/img/structure/B6641432.png)
![1-(3-Hydroxybutyl)-1-methyl-3-[1-[(2-methylphenyl)methyl]piperidin-4-yl]urea](/img/structure/B6641433.png)
![[1-[6-[(2-Methyl-1,3-thiazol-5-yl)methylamino]pyridin-3-yl]piperidin-4-yl]methanol](/img/structure/B6641463.png)
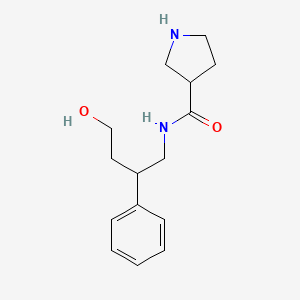
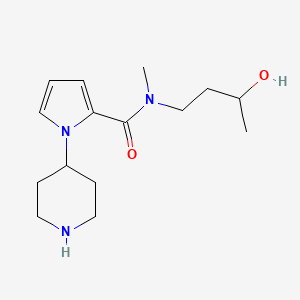
![1-butanoyl-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide](/img/structure/B6641470.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methylphenyl)butanamide](/img/structure/B6641474.png)